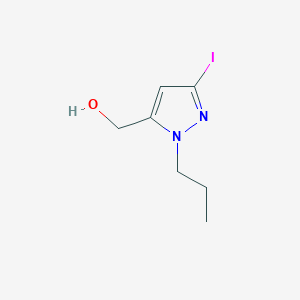
(3-iodo-1-propyl-1H-pyrazol-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-iodo-1-propyl-1H-pyrazol-5-yl)methanol is a chemical compound with the molecular formula C7H11IN2O and a molecular weight of 266.08 g/mol . It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of an iodine atom and a hydroxymethyl group on the pyrazole ring makes this compound unique and potentially useful in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol typically involves the iodination of a pyrazole precursor followed by the introduction of a propyl group and a hydroxymethyl group. One common method involves the following steps:
Iodination: The pyrazole ring is iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Alkylation: The iodinated pyrazole is then alkylated with propyl bromide in the presence of a base such as potassium carbonate.
Hydroxymethylation: Finally, the propylated pyrazole is treated with formaldehyde and a reducing agent like sodium borohydride to introduce the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(3-iodo-1-propyl-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like zinc and hydrochloric acid.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. For example, it can be replaced with a cyano group using copper(I) cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Zinc and hydrochloric acid.
Substitution: Copper(I) cyanide in a polar aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: (3-carboxy-1-propyl-1H-pyrazol-5-yl)methanol.
Reduction: (3-hydro-1-propyl-1H-pyrazol-5-yl)methanol.
Substitution: (3-cyano-1-propyl-1H-pyrazol-5-yl)methanol.
Aplicaciones Científicas De Investigación
(3-iodo-1-propyl-1H-pyrazol-5-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological processes involving pyrazole derivatives.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The iodine atom and hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(3-chloro-1-propyl-1H-pyrazol-5-yl)methanol: Similar structure but with a chlorine atom instead of iodine.
(3-bromo-1-propyl-1H-pyrazol-5-yl)methanol: Similar structure but with a bromine atom instead of iodine.
(3-fluoro-1-propyl-1H-pyrazol-5-yl)methanol: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in (3-iodo-1-propyl-1H-pyrazol-5-yl)methanol makes it unique compared to its halogenated analogs. Iodine is larger and more polarizable than chlorine, bromine, or fluorine, which can influence the compound’s reactivity, binding properties, and overall biological activity.
Propiedades
IUPAC Name |
(5-iodo-2-propylpyrazol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2O/c1-2-3-10-6(5-11)4-7(8)9-10/h4,11H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWFDPXWJMVREB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=N1)I)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
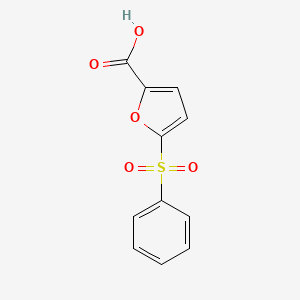
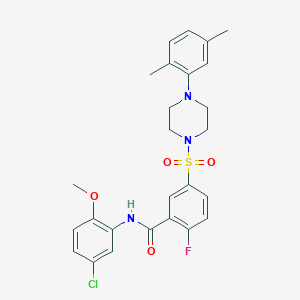
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3-oxo-1,2-dihydroisoindole-4-carboxamide;hydrochloride](/img/structure/B2559568.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2559569.png)
![2-cyclopropyl-N-(4-ethoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxamide](/img/structure/B2559572.png)
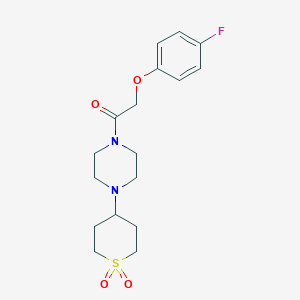
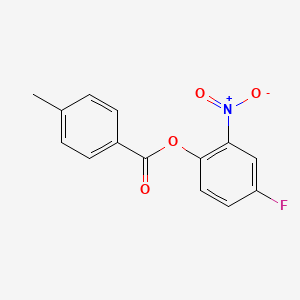

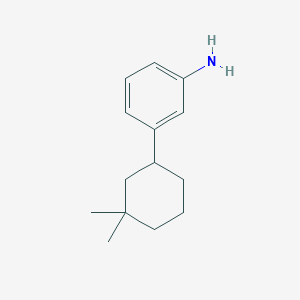
![Benzoic acid, 2-[(5-isoxazolylcarbonyl)amino]-6-methyl- (9CI)](/img/structure/B2559582.png)
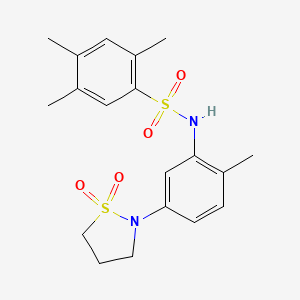
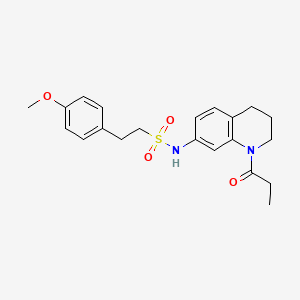
![N-(Piperidin-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2559587.png)
![Sodium [4-amino-5-(ethoxycarbonyl)pyrimidin-2-yl]sulfanide](/img/structure/B2559588.png)
